

# 4-Iodo-6-methoxypyrimidine: A Versatile Fragment for Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **4-Iodo-6-methoxypyrimidine**

Cat. No.: **B178686**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, **4-iodo-6-methoxypyrimidine** stands out as a particularly valuable fragment for drug discovery endeavors. Its strategic combination of a reactive iodine atom, a methoxy group, and the inherent drug-like properties of the pyrimidine ring makes it an attractive starting point for the synthesis of diverse compound libraries targeting a range of biological entities. This technical guide provides a comprehensive overview of **4-iodo-6-methoxypyrimidine**, including its synthesis, reactivity in key cross-coupling reactions, and its application in fragment-based drug discovery (FBDD), with a focus on the development of kinase inhibitors.

## Physicochemical Properties

**4-Iodo-6-methoxypyrimidine** is a solid at room temperature with the following key properties:

Property	Value	Reference
CAS Number	161489-05-0	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>5</sub> IN <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	236.01 g/mol	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[2]</a>
InChI Key	QDBUDQCGLQIPKI-UHFFFAOYSA-N	<a href="#">[2]</a>

## Synthesis

A definitive, detailed synthesis protocol for **4-iodo-6-methoxypyrimidine** is not readily available in the public domain. However, a plausible synthetic route can be devised based on established pyrimidine chemistry. A common strategy involves the iodination of a suitable pyrimidine precursor. One potential pathway starts from 4,6-dihydroxypyrimidine, which can be converted to 4,6-dichloropyrimidine. Subsequent selective methylation and iodination would yield the target compound. Another approach could involve the direct iodination of a 6-methoxypyrimidine derivative.

Proposed Synthetic Pathway:



[Click to download full resolution via product page](#)

A proposed synthetic route to **4-iodo-6-methoxypyrimidine**.

## Reactivity and Applications in Cross-Coupling Reactions

The iodine atom at the 4-position of **4-iodo-6-methoxypyrimidine** is highly susceptible to palladium-catalyzed cross-coupling reactions, making it an excellent handle for introducing molecular diversity. The electron-deficient nature of the pyrimidine ring further enhances the

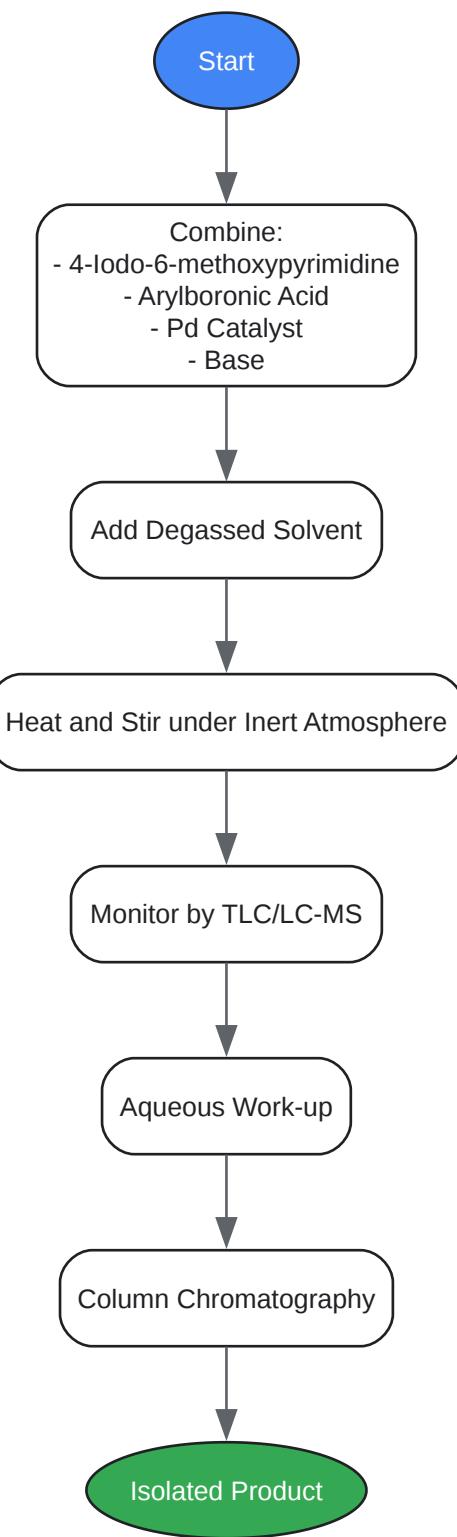
reactivity of the C-I bond towards oxidative addition to the palladium catalyst. This versatility allows for the facile synthesis of a wide range of derivatives through Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

## Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many kinase inhibitors.

### Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- **Reaction Setup:** In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine **4-iodo-6-methoxypyrimidine** (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Na}_2\text{CO}_3$ , or  $\text{K}_3\text{PO}_4$ , 2.0-3.0 eq).[3][4]
- **Solvent Addition:** Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene/ethanol/water.[3][4]
- **Reaction Execution:** Heat the reaction mixture to a temperature ranging from 80-110 °C and stir for 2-24 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-aryl-6-methoxypyrimidine derivative.[3]



[Click to download full resolution via product page](#)

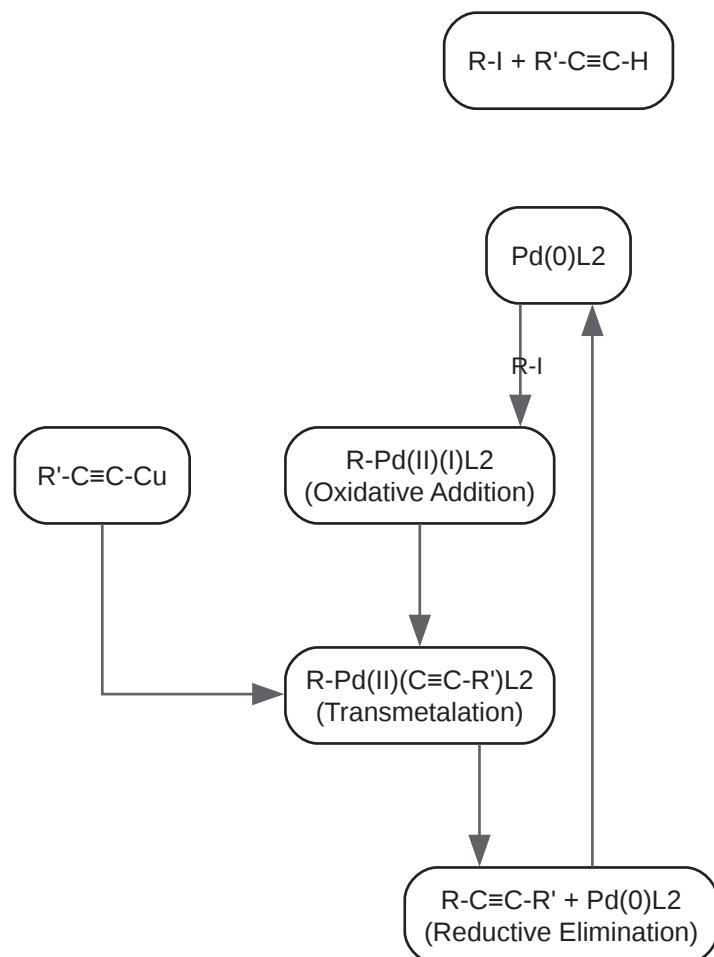
Experimental workflow for the Suzuki-Miyaura coupling reaction.

## Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyrimidine ring and a terminal alkyne, providing access to alkynylpyrimidine derivatives. These compounds can serve as valuable intermediates for further transformations or as final products with potential biological activity.<sup>[5]</sup>

### Experimental Protocol: General Procedure for Sonogashira Coupling

- **Reaction Setup:** In a dry Schlenk flask under an inert atmosphere, combine **4-iodo-6-methoxypyrimidine** (1.0 eq), the terminal alkyne (1.0-1.2 eq), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%), a copper(I) co-catalyst (e.g.,  $\text{CuI}$ , 5-10 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine).<sup>[6][7]</sup>
- **Solvent Addition:** Add a suitable degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- **Reaction Execution:** Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
- **Work-up:** Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.



[Click to download full resolution via product page](#)

Catalytic cycle of the Sonogashira coupling reaction.

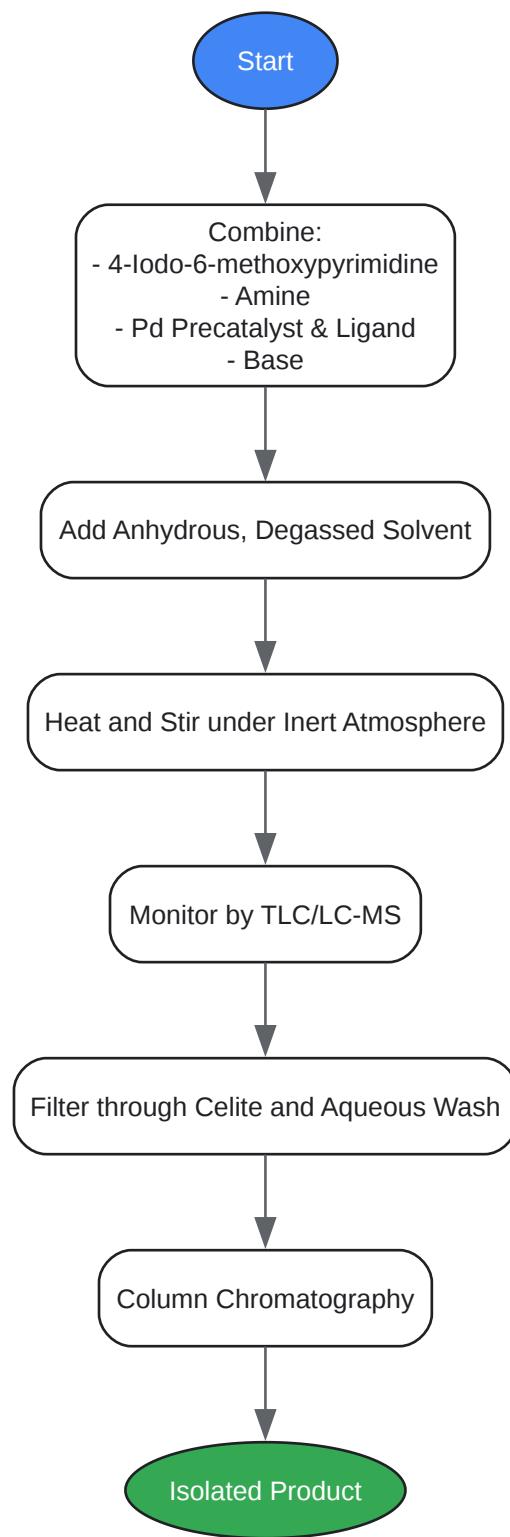
## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position of the pyrimidine ring.[8][9] This reaction is crucial for synthesizing libraries of amino-pyrimidine derivatives, a common motif in kinase inhibitors.

### Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

- Reaction Setup: In an oven-dried Schlenk tube, combine **4-iodo-6-methoxypyrimidine** (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g.,  $\text{NaOtBu}$ ,  $\text{K}_3\text{PO}_4$ , or  $\text{Cs}_2\text{CO}_3$ , 1.2-2.0 eq).[10][11]

- Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
- Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.
- Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
- Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.

[Click to download full resolution via product page](#)

Experimental workflow for the Buchwald-Hartwig amination.

# Application in Fragment-Based Drug Discovery (FBDD)

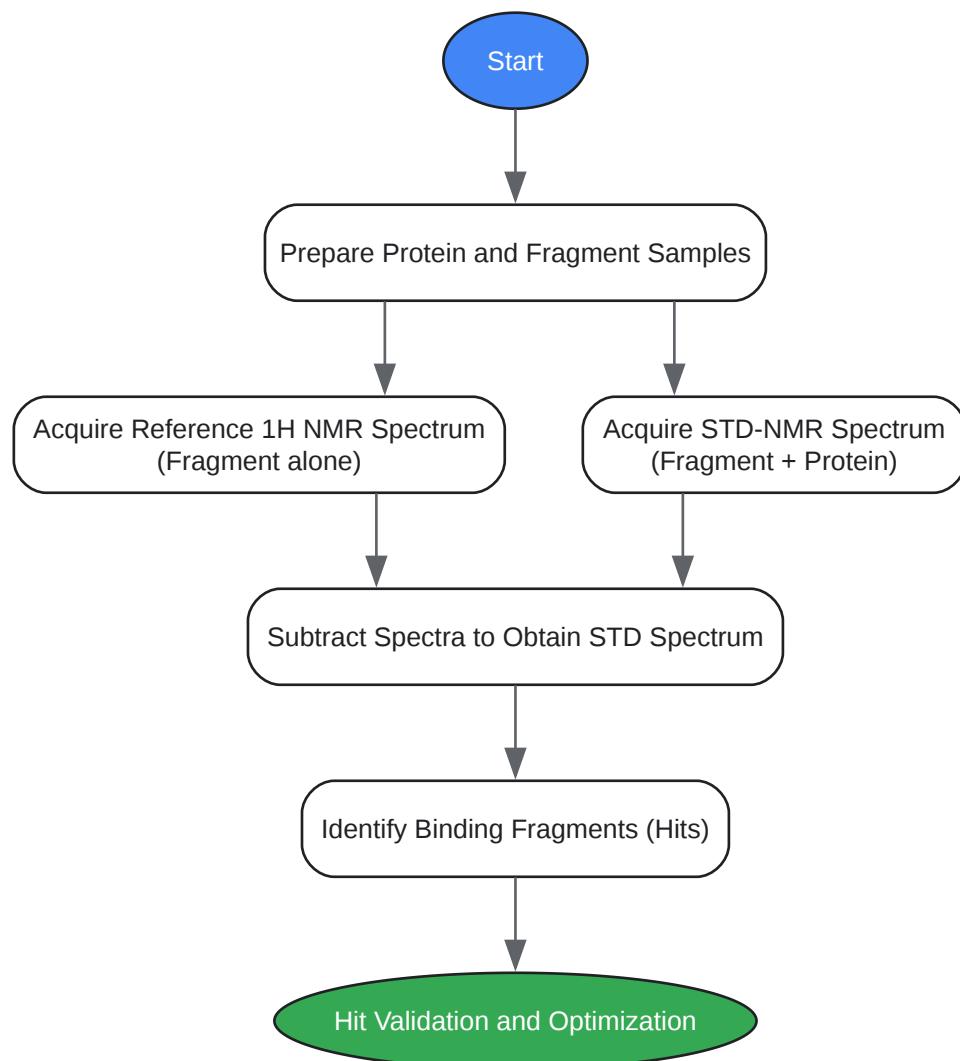
**4-Iodo-6-methoxypyrimidine** is an ideal fragment for FBDD campaigns due to its low molecular weight, synthetic tractability, and the presence of a vector for chemical elaboration (the iodine atom). FBDD is a powerful approach for identifying low-affinity, high-ligand-efficiency hits that can be optimized into potent and selective drug candidates.

## NMR Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary biophysical technique for detecting the weak binding of fragments to a target protein. Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment screening.

### Experimental Protocol: General Procedure for STD-NMR Screening

- **Sample Preparation:** Prepare a solution of the target protein (typically 10-50  $\mu$ M) in a deuterated buffer (e.g., phosphate buffer in  $\text{D}_2\text{O}$ , pH 7.4). Prepare stock solutions of the fragment library, including **4-iodo-6-methoxypyrimidine**, in a compatible deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ). The final fragment concentration in the NMR sample is typically in the range of 100-500  $\mu$ M.[12][13]
- **NMR Data Acquisition:** Acquire a reference  $^1\text{H}$  NMR spectrum of the fragment in the absence of the protein. Then, acquire an STD-NMR spectrum of the fragment in the presence of the protein. The STD experiment involves selective saturation of protein resonances and observing the transfer of this saturation to the binding fragment.
- **Data Analysis:** Subtract the on-resonance spectrum (protein saturated) from the off-resonance spectrum (protein not saturated) to obtain the STD spectrum. The presence of signals in the STD spectrum indicates that the fragment binds to the protein. The relative intensities of the signals can provide information about which parts of the fragment are in closest proximity to the protein surface.[13][14]



[Click to download full resolution via product page](#)

Workflow for fragment screening using STD-NMR.

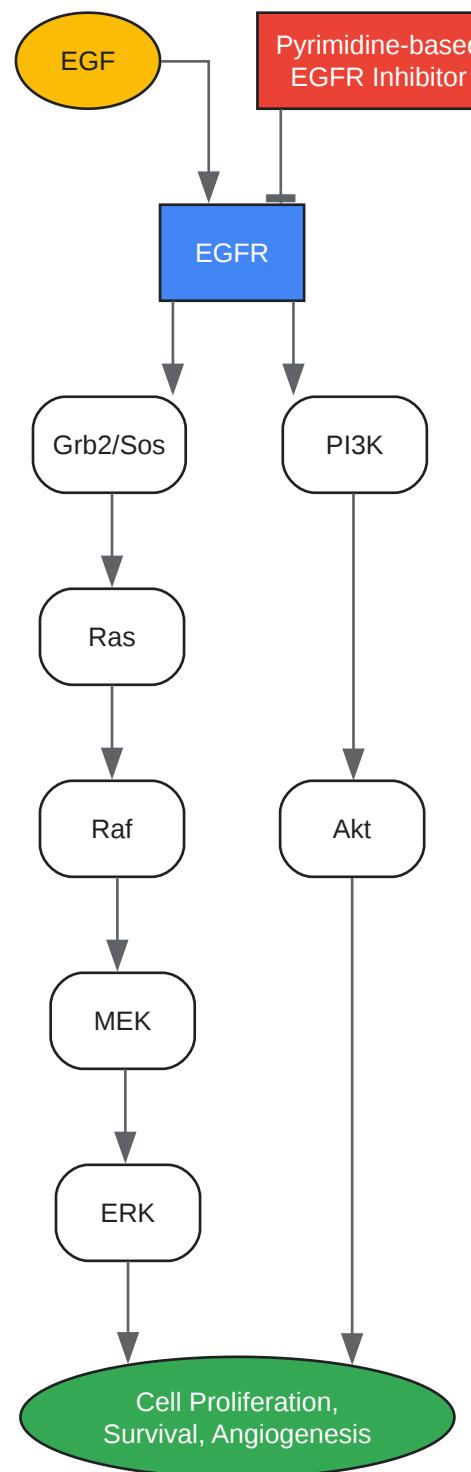
## Case Study: Pyrimidine Scaffolds as Kinase Inhibitors

The pyrimidine core is a well-established "privileged scaffold" for the development of protein kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an excellent starting point for inhibitor design. Derivatives of **4-iodo-6-methoxypyrimidine** can be readily synthesized to target various kinases implicated in diseases such as cancer and inflammatory disorders.

## Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Several approved EGFR inhibitors, such as gefitinib and erlotinib, feature a quinazoline core, which is structurally related to pyrimidine. More recent generations of EGFR inhibitors, like osimertinib, incorporate a pyrimidine scaffold, demonstrating its importance in this area.

EGFR Signaling Pathway:



[Click to download full resolution via product page](#)

Simplified EGFR signaling pathway and the point of intervention for inhibitors.

Quantitative Data for Pyrimidine-based EGFR Inhibitors:

While specific data for derivatives of **4-iodo-6-methoxypyrimidine** are not readily available, the following table presents IC<sub>50</sub> values for representative pyrimidine-based EGFR inhibitors, illustrating the potency that can be achieved with this scaffold.

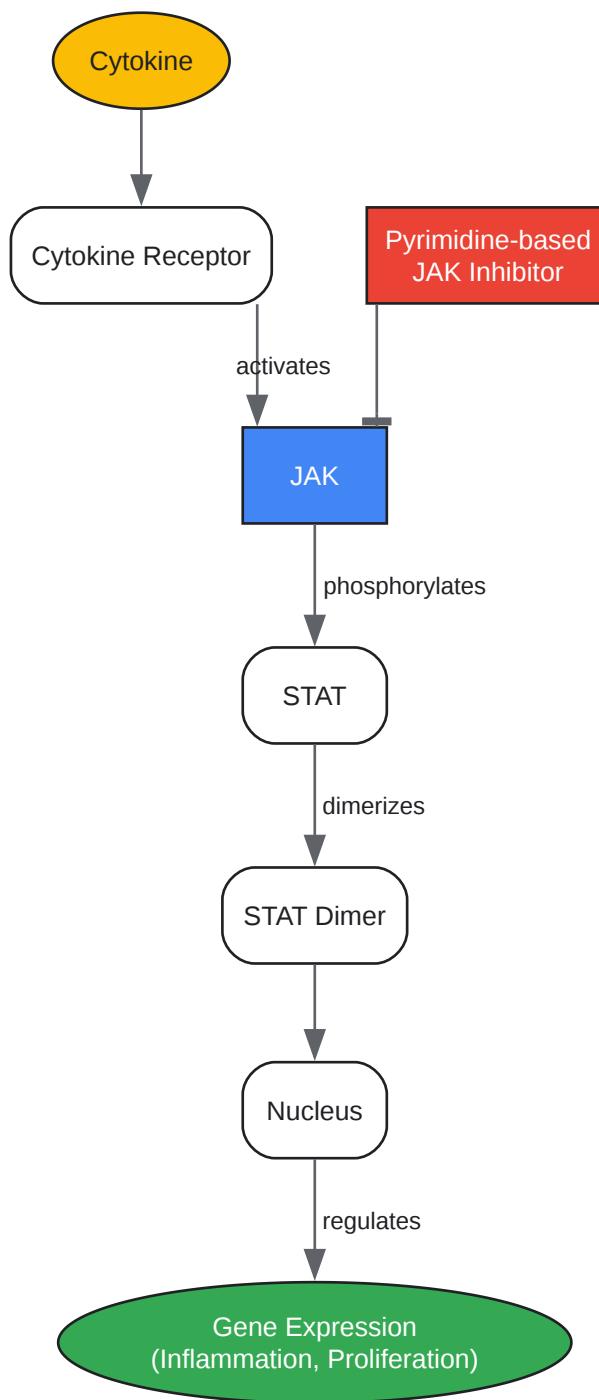
Compound	Target	IC <sub>50</sub> (nM)	Cell Line	IC <sub>50</sub> (nM)	Reference
Osimertinib	EGFR (T790M)	~1	H1975	~15	<a href="#">[15]</a>
Osimertinib	EGFR (L858R)	~1	PC-9	~10	<a href="#">[15]</a>
Compound 10b*	EGFR	8.29	HepG2	3,560	<a href="#">[3]</a>

\*Compound 10b is a pyrimidine-5-carbonitrile derivative.

## Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in autoimmune diseases and cancer. Several JAK inhibitors, such as tofacitinib and upadacitinib, are approved for the treatment of conditions like rheumatoid arthritis. Many of these inhibitors feature a pyrimidine or a related heterocyclic core.

JAK-STAT Signaling Pathway:



[Click to download full resolution via product page](#)

Simplified JAK-STAT signaling pathway and the point of intervention for inhibitors.

Quantitative Data for Pyrimidine-based JAK Inhibitors:

The following table provides  $IC_{50}$  values for some pyrimidine-based JAK inhibitors, showcasing the potential for developing potent and selective inhibitors from this scaffold.

Compound	Target	$IC_{50}$ (nM)	Reference
Tofacitinib	JAK3	2	[16]
Tofacitinib	JAK1	100	[16]
Tofacitinib	JAK2	20	[16]
Upadacitinib	JAK1	-	[17]
Filgotinib	JAK1	-	[17]

Note: Specific  $IC_{50}$  values for Upadacitinib and Filgotinib can vary depending on the assay conditions and are extensively documented in the literature.

## Conclusion

**4-Iodo-6-methoxypyrimidine** is a highly valuable and versatile fragment in modern drug discovery. Its amenability to a range of robust cross-coupling reactions allows for the efficient generation of diverse chemical libraries. The inherent drug-like properties of the pyrimidine scaffold make it an excellent starting point for FBDD campaigns, particularly in the pursuit of novel kinase inhibitors. The successful development of numerous pyrimidine-based drugs targeting kinases such as EGFR and JAKs underscores the immense potential of this chemical class. As researchers continue to explore novel chemical space, **4-iodo-6-methoxypyrimidine** is poised to remain a key building block in the design and synthesis of the next generation of targeted therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. 4-Iodo-6-methoxypyrimidine 161489-05-0 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. ijnc.ir [ijnc.ir]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NMR quality control of fragment libraries for screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [4-Iodo-6-methoxypyrimidine: A Versatile Fragment for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178686#4-iodo-6-methoxypyrimidine-as-a-fragment-for-drug-discovery>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)